An In-Depth Technical Guide to 1-Bromo-8-fluoronaphthalene: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-Bromo-8-fluoronaphthalene: Properties, Synthesis, and Applications
Introduction
1-Bromo-8-fluoronaphthalene is a unique bifunctional organohalogen compound that has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and materials science. Its rigid naphthalene scaffold, substituted at the sterically hindered peri-positions with a bromine and a fluorine atom, imparts a distinctive reactivity profile. This guide provides an in-depth exploration of its chemical and physical properties, established synthetic routes, and its versatile applications as a key building block in the development of novel therapeutics and functional materials.
The close proximity of the 1- and 8-substituents on the naphthalene core, approximately 2.5 Å apart, leads to significant transannular strain.[1] This "peri-interaction" is a defining characteristic of 1,8-disubstituted naphthalenes, causing out-of-plane distortions and influencing the molecule's electronic properties and reactivity in ways not observed in other regioisomers.[1][2][3] Understanding these inherent structural constraints is paramount for predicting its behavior in chemical transformations and for designing new molecules with tailored functions.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of 1-Bromo-8-fluoronaphthalene are fundamental to its handling, reactivity, and analytical identification. These properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33718-15-9 | [4][5][6] |
| Molecular Formula | C₁₀H₆BrF | [4][5][7] |
| Molecular Weight | 225.06 g/mol | [4][5][6][7] |
| Appearance | Solid, semi-solid, or liquid; Clear to colorless or light yellow | [5][7][8] |
| Boiling Point | 286.6 °C at 760 mmHg | [4] |
| Density | 1.563 g/cm³ | [4] |
| Flash Point | 130.8 °C | [4] |
| Purity | Typically ≥95-98% | [5][7] |
| Solubility | Insoluble in water; Soluble in various organic solvents | [9][10] |
| Storage Temperature | Room temperature, keep in a dark, dry, sealed container | [5][8] |
Spectroscopic Profile:
The structural elucidation of 1-Bromo-8-fluoronaphthalene and its reaction products relies heavily on spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is complex due to the asymmetry of the molecule and spin-spin coupling between protons and the fluorine atom. Aromatic protons typically appear in the range of 7.0-8.2 ppm.
-
¹³C NMR : The carbon spectrum provides information on the 10 unique carbon environments within the naphthalene core.
-
¹⁹F NMR : A single resonance is expected, with its chemical shift influenced by the electronic environment of the naphthalene ring.
-
-
Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic ring, C=C stretching of the naphthalene core, and C-Br and C-F stretching vibrations.
-
Mass Spectrometry (MS) : The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with the molecular ion peak (M⁺) appearing at m/z 224 and 226.
Synthesis of 1-Bromo-8-fluoronaphthalene
The synthesis of 1,8-disubstituted naphthalenes can be challenging. A common route to 1-Bromo-8-fluoronaphthalene often starts from commercially available naphthalene derivatives. One plausible synthetic approach involves the diazotization of a suitable amino-naphthalene precursor followed by a Sandmeyer-type reaction for bromination and a Schiemann reaction for fluorination, or vice-versa.
For instance, a synthetic pathway could be envisioned starting from 1-amino-8-fluoronaphthalene or 1-bromo-8-aminonaphthalene. The synthesis of related compounds, such as 1-bromo-2-fluoronaphthalene, often involves the hydrolysis of an acetonaphthalide to a naphthylamine hydrochloride, followed by a Schiemann reaction.[11]
Illustrative Synthetic Workflow
Below is a generalized workflow for the synthesis of a halogenated naphthalene derivative, highlighting the key stages.
Caption: Generalized workflow for the synthesis of halogenated naphthalenes.
Chemical Reactivity and Synthetic Utility
The reactivity of 1-Bromo-8-fluoronaphthalene is dictated by the distinct properties of the carbon-bromine and carbon-fluorine bonds, as well as the steric and electronic effects of the peri-interaction.
-
Carbon-Bromine Bond Reactivity : The C-Br bond is significantly more reactive than the C-F bond. It readily participates in a variety of classical organometallic and cross-coupling reactions.
-
Metal-Halogen Exchange : Treatment with strong bases like n-butyllithium can generate the corresponding 1-lithio-8-fluoronaphthalene. This organolithium intermediate is a powerful nucleophile for forming new carbon-carbon and carbon-heteroatom bonds.
-
Grignard Reagent Formation : The corresponding Grignard reagent can be formed, providing another avenue for nucleophilic addition reactions. The synthesis of Grignard reagents from aryl bromides is a well-established transformation.[12]
-
Palladium-Catalyzed Cross-Coupling Reactions : This is arguably the most important application of the C-Br bond in 1-Bromo-8-fluoronaphthalene. It serves as an excellent substrate for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions.[13] These reactions are cornerstones of modern medicinal chemistry for constructing complex molecular architectures.[13]
-
-
Carbon-Fluorine Bond Reactivity : The C-F bond is generally robust and less reactive, often remaining intact during transformations at the C-Br position. This differential reactivity is a key feature for its use as a synthetic building block. Nucleophilic aromatic substitution of the fluorine atom is possible but typically requires harsh conditions or highly activated substrates.
-
Influence of Peri-Interactions : The steric strain between the bromine and fluorine atoms can influence reaction rates and product distributions.[1][3] This strain can sometimes be harnessed to promote specific cyclization reactions or to control the conformation of the final product.
Applications in Research and Drug Development
The unique structural and reactivity profile of 1-Bromo-8-fluoronaphthalene makes it a valuable intermediate in several areas of chemical research.
-
Medicinal Chemistry and Drug Discovery : The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[14] 1-Bromo-8-fluoronaphthalene provides a scaffold that allows for the introduction of a fluorine atom at a specific position, while the bromine atom serves as a handle for further molecular elaboration through cross-coupling reactions.[13] This allows medicinal chemists to systematically modify a lead compound to optimize its pharmacological profile.[13] For example, related fluoronaphthalene derivatives are used in the synthesis of potent inhibitors of serotonin and norepinephrine uptake.[15]
-
Materials Science : The rigid, planar structure of the naphthalene core, combined with the ability to introduce diverse functional groups via the bromine atom, makes this compound an attractive building block for organic electronic materials. The electronic properties of the naphthalene ring can be tuned by the substituents, making it suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The presence of fluorine can also impart desirable properties such as improved stability and electron-accepting character.
Handling, Storage, and Safety
As with any chemical reagent, proper handling and storage procedures are essential to ensure safety and maintain the integrity of the compound.
-
Safety Precautions : 1-Bromo-8-fluoronaphthalene is classified as a warning-level hazard, causing skin and serious eye irritation, and may cause long-lasting harmful effects to aquatic life.[5] It is crucial to handle this compound in a well-ventilated fume hood.[16] Personal protective equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat, should be worn at all times.[16][17][18] Avoid inhalation of vapor or mist and contact with skin and eyes.[16][18][19] In case of accidental exposure, follow standard first-aid procedures and seek medical attention.[18][19]
-
Storage : The compound should be stored in a tightly closed container in a cool, dry, and dark place.[5][16] It should be kept away from incompatible substances such as strong oxidizing agents.[20]
-
Disposal : Dispose of waste material in accordance with local, regional, and national regulations for hazardous waste.[19] Do not allow the product to enter drains.[18][20]
Conclusion
1-Bromo-8-fluoronaphthalene is a synthetically versatile building block with a unique reactivity profile governed by its peri-substituted halogen atoms. The differential reactivity of the C-Br and C-F bonds allows for selective functionalization, making it an invaluable tool for the construction of complex organic molecules. Its applications in drug discovery and materials science continue to expand as researchers leverage its distinct properties to design next-generation therapeutics and functional materials. A thorough understanding of its synthesis, reactivity, and handling is essential for any scientist working with this powerful chemical intermediate.
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